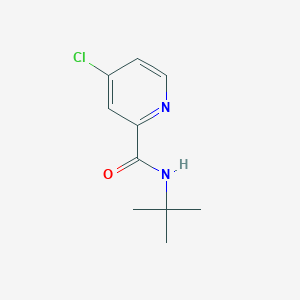

N-tert-Butyl-4-chloropyridine-2-carboxamide

CAS No.: 1007207-76-2

Cat. No.: VC3870945

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007207-76-2 |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | N-tert-butyl-4-chloropyridine-2-carboxamide |

| Standard InChI | InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,13,14) |

| Standard InChI Key | NTBJAFUDHLARIW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1=NC=CC(=C1)Cl |

| Canonical SMILES | CC(C)(C)NC(=O)C1=NC=CC(=C1)Cl |

Introduction

Chemical Identity and Structural Features

N-tert-Butyl-4-chloropyridine-2-carboxamide belongs to the class of substituted pyridine carboxamides. Its molecular formula is C₁₀H₁₃ClN₂O, with the following structural attributes :

-

Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

-

Substituents:

-

Chlorine at position 4.

-

Carboxamide (-CONH-) at position 2.

-

tert-Butyl group (-C(CH₃)₃) attached to the carboxamide nitrogen.

-

The IUPAC name is N-(tert-butyl)-4-chloro-2-pyridinecarboxamide, and its InChIKey is NTBJAFUDHLARIW-UHFFFAOYSA-N .

Synthesis and Manufacturing

Key Reaction Parameters

-

Catalysts: Triethylamine or N-methylmorpholine for acid activation .

-

Purification: Column chromatography (hexanes/acetone mixtures) .

Physicochemical Properties

Physical Characteristics

Spectral Data

-

IR Spectroscopy: Expected peaks for amide C=O stretch (~1670 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

-

NMR (¹H):

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

-

Sorafenib Analogues: 4-Chloropyridine-2-carboxamide derivatives are precursors for kinase inhibitors like sorafenib .

-

TRPV1 Antagonists: Structural analogs (e.g., BCTC) show potent transient receptor potential vanilloid 1 (TRPV1) antagonism, relevant for pain management .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 (H302) | Avoid ingestion |

| Skin Irritation | Category 2 (H315) | Wear gloves/lab coat |

| Eye Irritation | Category 2A (H319) | Use safety goggles |

| Respiratory Irritation | Category 3 (H335) | Use fume hood |

Risk Mitigation

-

Ventilation: Use local exhaust to avoid dust/aerosol formation .

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and eye protection .

-

First Aid:

Analytical Methods

Quality Control

Stability Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume